molecular formula C11H15N5S B4507830 2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-amine

2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-amine

Cat. No.: B4507830
M. Wt: 249.34 g/mol
InChI Key: FKOVRXZKKLUDIF-UHFFFAOYSA-N
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Description

2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-amine is a compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethyl group, a benzyl group substituted with a methylsulfanyl group, and a tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-amine typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 4-(methylsulfanyl)benzyl chloride, is prepared by reacting 4-(methylsulfanyl)benzyl alcohol with thionyl chloride.

    Nucleophilic Substitution: The benzyl chloride intermediate is then reacted with sodium azide to form 4-(methylsulfanyl)benzyl azide.

    Cyclization: The azide intermediate undergoes cyclization with ethyl isocyanate to form the tetrazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Nitrobenzyl, sulfonylbenzyl, halobenzyl derivatives

Scientific Research Applications

2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate biological pathways, leading to various therapeutic effects. The methylsulfanyl group may also contribute to the compound’s activity by enhancing its lipophilicity and facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-N-[4-(methylsulfanyl)phenyl]-2H-tetrazol-5-amine: Similar structure but with a phenyl group instead of a benzyl group.

    2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-thiol: Similar structure but with a thiol group instead of an amine group.

Uniqueness

2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-amine is unique due to the presence of both the tetrazole ring and the methylsulfanyl-substituted benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethyl-N-[(4-methylsulfanylphenyl)methyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5S/c1-3-16-14-11(13-15-16)12-8-9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOVRXZKKLUDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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